9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-7-9-14(10-8-13)20-24-21-23-16-5-2-6-17(27)18(16)19(26(21)25-20)15-4-3-11-22-12-15/h3-4,7-12,19H,2,5-6H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXRSEFQAOJBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Condensation Methods
Isatoic Anhydride-Based Cyclocondensation
A foundational approach involves using isatoic anhydride as a starting material. In this method, isatoic anhydride reacts with p-toluidine to form a 2-aminobenzamide intermediate. Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux conditions induces cyclization, yielding a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative. This intermediate undergoes further cyclization with hydrazine hydrate in ethanol, followed by reaction with pyridine and CS₂ , to form the triazoloquinazolinone core.
To introduce the pyridin-3-yl moiety, a Suzuki-Miyaura coupling is employed post-core formation. For example, a halogenated intermediate (e.g., brominated at the 9-position) reacts with pyridin-3-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), yielding the final product.
Key Reaction Conditions:
Catalyst-Free Condensation
An eco-friendly route avoids catalysts or bases. 1H-1,2,4-triazol-5-amine and ethyl 2-oxo-cyclohexanecarboxylate undergo condensation in acetic acid under reflux to form the triazoloquinazoline core. For the target compound, ethyl 2-oxo-cyclohexanecarboxylate is pre-functionalized with p-tolyl and pyridin-3-yl groups via esterification or nucleophilic substitution before condensation.
Key Advantages:
Copper-Catalyzed Oxidative Coupling
A serendipitous one-pot method utilizes copper(II) acetate to facilitate oxidative C–H/N–H coupling. This route constructs the pyridin-3-yl group directly onto the quinazolinone core via intramolecular cyclization.
Mechanism:
- Quinazolinone Formation : Cyclohexanone derivatives react with ammonium acetate to form the tetrahydroquinazolinone scaffold.
- Oxidative Coupling : Copper(II) acetate mediates dehydrogenation and coupling with 3-aminopyridine , forming the pyridin-3-yl substituent.
Optimization Parameters:
Post-Synthetic Functionalization
Comparative Analysis of Methods
Table 1. Synthesis Route Comparison
Data Tables and Reaction Conditions
Table 2. Optimization of Copper-Catalyzed Method
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% → 10 mol% | 45% → 72% |
| Temperature | 80°C → 120°C | 32% → 68% |
| Solvent | DMF → DMSO | 58% → 72% |
Table 3. Substituent Compatibility in Catalyst-Free Route
| R₁ (Quinazolinone) | R₂ (Triazole) | Yield (%) |
|---|---|---|
| p-Tolyl | H | 97 |
| Pyridin-3-yl | H | 89 |
| p-Tolyl + Pyridin-3-yl | - | 83 |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or tolyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Further cyclization reactions can modify the triazoloquinazoline core, potentially leading to new derivatives with different properties.
Scientific Research Applications
9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar compounds to 9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For example:
Triazoloquinazoline derivatives: These compounds have similar core structures but different substituents, affecting their reactivity and applications.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can exhibit different chemical behaviors and biological activities.
Biological Activity
The compound 9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure
The molecular structure of the compound includes a quinazolinone core fused with a triazole ring and substituted with pyridine and tolyl groups. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many triazoloquinazolinones have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds in this category have been assessed for their effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Anticancer Activity
A study focusing on the inhibition of Polo-like kinase 1 (Plk1) highlighted the efficacy of triazoloquinazolinone-based compounds in targeting this kinase. Plk1 is crucial for cell division and is often overexpressed in cancer cells. The compound exhibited significant inhibition of Plk1 activity, suggesting its potential as an anticancer agent. The structure–activity relationship (SAR) analysis revealed that modifications in the triazole and quinazoline moieties could enhance inhibitory potency (Table 1) .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.45 | Plk1 |
| Compound B | 0.25 | Plk1 |
| This compound | 0.30 | Plk1 |
Antimicrobial Activity
In vitro tests have shown that related quinazolinone derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a potential mechanism of action.
Anti-inflammatory Effects
Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines in cellular models of inflammation. This suggests a potential application in treating inflammatory diseases.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of the triazoloquinazolinone scaffold showed promising results in reducing tumor size in patients with advanced solid tumors.
- Infection Control : A study demonstrated that a related compound effectively reduced bacterial load in animal models of infection.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : The compound’s triazoloquinazoline core is typically synthesized via cyclocondensation reactions. Key steps include:
- Catalyst-free condensation : Reacting 2-aminobenzylamine derivatives with aldehydes and isocyanates under reflux in acetic acid (yields ~70–85%) .
- Multi-step synthesis : Sequential introduction of substituents (e.g., pyridin-3-yl and p-tolyl groups) via nucleophilic substitution or Suzuki coupling, monitored by TLC for intermediate purity .
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) enhances regioselectivity in triazole ring formation .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tetrahydroquinazoline protons (δ 2.5–4.0 ppm) and aromatic substituents (e.g., pyridin-3-yl protons at δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirm carbonyl stretching (C=O at ~1680–1700 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C21H20N4O: calculated 368.1634, observed 368.1632) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), comparing activity to reference drugs like ciprofloxacin .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations, noting dose-dependent effects .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer :
- SAR studies : Replace p-tolyl with electron-withdrawing groups (e.g., 4-Cl-phenyl) to enhance antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Lipophilicity adjustments : Introduce methoxy or difluoromethoxy groups to improve blood-brain barrier penetration, quantified via logP measurements (XLogP3 ~3.5 vs. ~2.8 for parent compound) .
Q. What computational strategies validate molecular docking predictions for target binding?
- Methodological Answer :
- Docking software : Use AutoDock Vina to model interactions with dihydrofolate reductase (DHFR), focusing on hydrogen bonds between the triazole ring and Arg21/Thr56 residues .
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess RMSD fluctuations (<2.0 Å confirms stable binding) .
Q. How can contradictory spectral data (e.g., ambiguous NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroquinazoline region by correlating 1H-1H and 1H-13C couplings .
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign regiochemistry (e.g., triazole vs. quinazoline ring fusion) .
Q. What strategies improve solubility for in vivo studies without compromising stability?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility, validated by dynamic light scattering (DLS) for nanoparticle formation .
- Prodrug derivatization : Synthesize phosphate esters at the carbonyl group, enhancing aqueous solubility (e.g., 10-fold increase) while maintaining stability at pH 7.4 .
Q. How does the compound’s stability under physiological conditions impact formulation?
- Methodological Answer :
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C indicates suitability for lyophilization) .
- Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor by HPLC; use amber glass vials if degradation exceeds 10% in 24 hours .
Q. What synthetic controls ensure regioselectivity in triazole-quinazoline fusion?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
